REACTION_SMILES
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[BrH:21].[CH3:14][Si:15]([CH:16]=[N+:17]=[N-:18])([CH3:19])[CH3:20].[CH3:22][C:23](=[O:24])[OH:25].[O:5]1[CH2:6][CH2:7][CH:8]([C:11](=[O:12])[OH:13])[CH2:9][CH2:10]1.[S:1]([Cl:2])([Cl:3])=[O:4]>>[O:5]1[CH2:6][CH2:7][CH:8]([C:11](=[O:13])[CH2:14][Br:21])[CH2:9][CH2:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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Type
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product
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Smiles
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O=C(CBr)C1CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |